![molecular formula C12H19NO3 B1378920 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane CAS No. 1408076-39-0](/img/structure/B1378920.png)
8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
説明
8-Boc-2-oxo-8-azabicyclo[3.2.1]octane is a chemical compound with the CAS Number: 1408076-39-0 . It has a molecular weight of 225.29 . The IUPAC name for this compound is tert-butyl (1S,5R)-2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The Inchi Code for 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane is 1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-9H,4-7H2,1-3H3 .Chemical Reactions Analysis
Research directed towards the preparation of the basic structure of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane in a stereoselective manner has attracted attention from many research groups worldwide . The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported .Physical And Chemical Properties Analysis
8-Boc-2-oxo-8-azabicyclo[3.2.1]octane is a solid at room temperature . The storage temperature for this compound is recommended to be at refrigerator temperatures .科学的研究の応用
Application in the Synthesis of Tropane Alkaloids
- Summary of the Application: The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- Methods of Application or Experimental Procedures: The methodologies reported involve the stereochemical control achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
- Results or Outcomes: The result of this application is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is used in the synthesis of tropane alkaloids .
Application in Drug Discovery
- Summary of the Application: 2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
- Methods of Application or Experimental Procedures: The synthetic approaches to access this bicyclic architecture involve treatment with phenylselenyl bromide, which leads to a stereo- and regioselective cyclization .
- Results or Outcomes: The result of this application is the synthesis of 2-azabicyclo[3.2.1]octanes, which are used in the total synthesis of several target molecules .
Application in Traditional Chinese Medicine
- Summary of the Application: The 2-azabicyclo[3.2.1]octane system has gained significant interest due to its synthetic and pharmacological potential . This core structure has been found in a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine .
- Methods of Application or Experimental Procedures: The synthetic approaches to access this bicyclic architecture involve treatment with phenylselenyl bromide, which leads to a stereo- and regioselective cyclization .
- Results or Outcomes: The result of this application is the synthesis of 2-azabicyclo[3.2.1]octanes, which are used in the total synthesis of several target molecules .
Application in the Construction of 8-Oxabicyclo Octanes
- Summary of the Application: A tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers has been developed, allowing the efficient construction of 8-oxabicyclo octanes and their analogs .
- Methods of Application or Experimental Procedures: The procedure involves the use of T + BF 4− (tempo oxoammonium tetrafluoroborate)/ZnBr 2, which promotes the reaction .
- Results or Outcomes: The result of this application is the efficient construction of 8-oxabicyclo octanes and their analogs with a wide substrate scope .
Application in the Synthesis of Cytisine-like Alkaloids
- Summary of the Application: The 2-azabicyclo[3.2.1]octane system has been found in a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine .
- Methods of Application or Experimental Procedures: The synthetic approaches to access this bicyclic architecture involve treatment with phenylselenyl bromide, which leads to a stereo- and regioselective cyclization .
- Results or Outcomes: The result of this application is the synthesis of 2-azabicyclo[3.2.1]octanes, which are used in the total synthesis of several target molecules .
Application in the Synthesis of 2-Azabicyclo[3.2.1]octan-3-ones
- Summary of the Application: 2-Azabicyclo[3.2.1]octan-3-ones are common precursors to the 2-azabicyclo[3.2.1]octane core, typically accessed via reduction with LiAlH4 .
- Methods of Application or Experimental Procedures: The synthetic approaches to access this bicyclic architecture involve treatment with phenylselenyl bromide, which leads to a stereo- and regioselective cyclization .
- Results or Outcomes: The result of this application is the synthesis of 2-azabicyclo[3.2.1]octanes, which are used in the total synthesis of several target molecules .
Safety And Hazards
将来の方向性
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is ongoing interest in the development of new synthetic methodologies for this compound.
特性
IUPAC Name |
tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGXXUBCKFNNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Boc-2-oxo-8-azabicyclo[3.2.1]octane | |
CAS RN |
1408076-39-0 | |
| Record name | tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1378837.png)
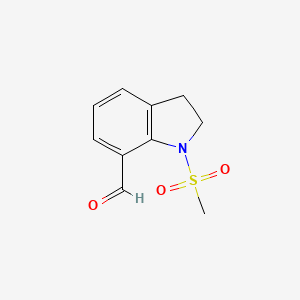
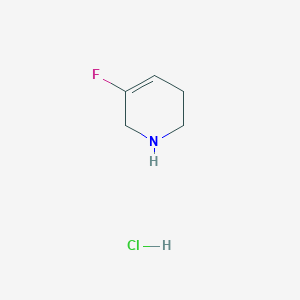
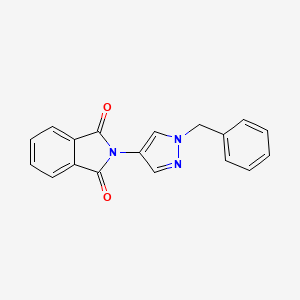
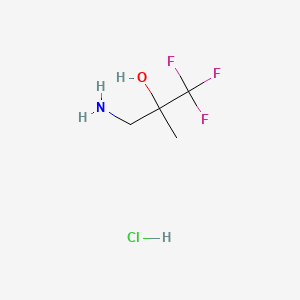
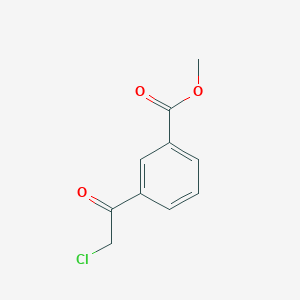
![tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate](/img/structure/B1378848.png)
![3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378849.png)
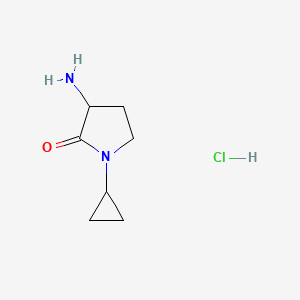
![2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1378853.png)
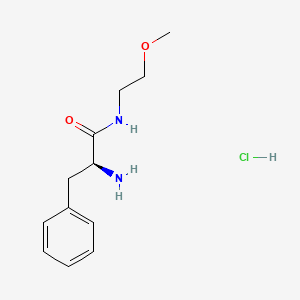
![{4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride](/img/structure/B1378858.png)
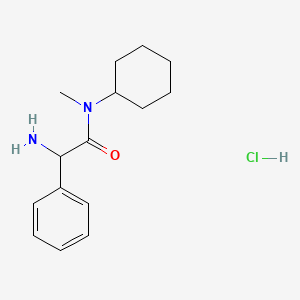
![3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1378860.png)